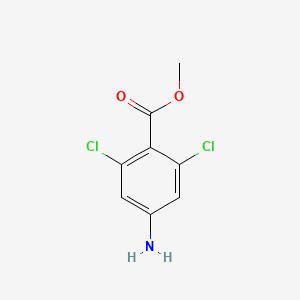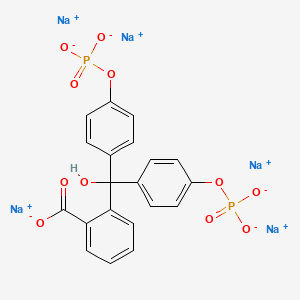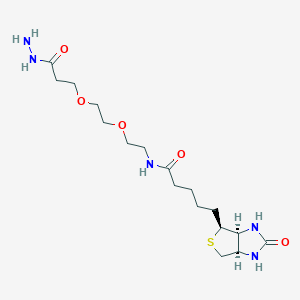
Tris(nonylphenyl) phosphite
概要
説明
Tris(nonylphenyl) phosphite is an organophosphorus compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its ability to improve the performance and longevity of polymers by decomposing hydroperoxides and enhancing thermal stability.
作用機序
Target of Action
Tris(nonylphenyl) phosphite (TNPP) is primarily used as an antioxidant and a stabilizer . Its primary targets are polymeric materials, particularly polyethylene . It helps to improve the performance of these materials by decomposing hydroperoxides .
Mode of Action
TNPP interacts with its targets (polymeric materials) by decomposing the hydroperoxides that can form during the processing and lifespan of these materials . This action helps to prevent oxidative degradation, thereby enhancing the stability and performance of the materials .
Biochemical Pathways
It can undergo hydrolysis under certain conditions, resulting in the formation of nonylphenol and phosphoric acid .
Pharmacokinetics
Its high log KOW indicates a strong tendency to partition into organic phases rather than water, which could influence its distribution in the environment .
Result of Action
The primary result of TNPP’s action is the improved stability and performance of polymeric materials . By decomposing hydroperoxides, TNPP helps to prevent oxidative degradation of these materials . This can result in increased tensile strength and prevention of molecular weight reduction in the composite .
Action Environment
The action of TNPP can be influenced by environmental factors. For instance, its hydrolysis to nonylphenol and phosphoric acid can occur in water . Additionally, TNPP can give off irritating or toxic fumes when exposed to fire . Its low water solubility and high log KOW suggest that it may persist in the environment, particularly in soil and sediment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of phosphorus trichloride with nonylphenol. The process includes the following steps:
Reaction: Phosphorus trichloride is reacted with an excess of nonylphenol under agitation and heating. This reaction liberates hydrogen chloride as a by-product.
Distillation: The excess nonylphenol is removed by thin film distillation to achieve a low residual chloride level and a low acid number.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The reaction is carried out at temperatures ranging from room temperature to 130°C, and the distillation process is conducted at temperatures between 100°C and 350°C under a vacuum .
化学反応の分析
Types of Reactions: Tris(nonylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce nonylphenol and phosphorous acid.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Oxidation Products: Phosphates.
Hydrolysis Products: Nonylphenol and phosphorous acid.
科学的研究の応用
Tris(nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Polymer Stabilization: It is used to stabilize polymers such as polyethylene and polyamide 6, preventing oxidative degradation and improving thermal stability.
Chain Extender: It acts as a chain extender in the melt-blending of poly(hydroxybutyrate-co-hydroxyvalerate) based clay nanocomposites, enhancing polymeric viscosity.
Flame Retardant Nanocomposites: It is used in combination with other stabilizers to protect polyamide 6 from oxidative degradation during the preparation of flame retardant nanocomposites.
類似化合物との比較
- Tris(2,4-di-tert-butylphenyl) phosphite
- Triphenyl phosphite
- Triethyl phosphite
Comparison: Tris(nonylphenyl) phosphite is unique due to its high molecular weight and the presence of nonylphenyl groups, which provide enhanced thermal stability and antioxidant properties compared to other phosphites. Its ability to act as both a stabilizer and a chain extender makes it particularly valuable in polymer applications .
特性
IUPAC Name |
tris(2-nonylphenyl) phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKLOLBTFWFKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872463 | |
| Record name | Tri(o-nonylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS VISCOUS LIQUID. | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
>300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
207 °C (405 °F) - closed cup, 207 °C c.c. | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility)), In water, <0.05 mg/L (indirect solubility method), In water, 6.9X10-7 mg/L at 25 °C (fragment estimation), Solubility in water, g/100ml: 4.1 | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.98 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures, Vapor pressure, Pa at 25 °C: 0.058 | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Chlorine, Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w., Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w., Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w. | |
| Details | European Chemicals Agency; Proposal for Harmonized Classification and Labeling, Tris(nonylphenyl)phosphite (26523-78-4). Available from, as of September 25, 2015: https://echa.europa.eu/documents/10162/a78f34cd-dac8-42d0-b515-c5df6aa77d25 | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
16784-72-8, 26523-78-4 | |
| Record name | Phenol, 2-nonyl-, 1,1′,1′′-phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16784-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri(o-nonylphenyl) phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016784728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonylphenyl phosphite (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026523784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-nonyl-, 1,1',1''-phosphite | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tri(o-nonylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(nonylphenyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI(O-NONYLPHENYL) PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KV2DH7E7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range) | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tris(nonylphenyl) phosphite primarily used for?
A1: this compound (TNPP) is primarily used as an antioxidant in various polymer materials, including polyethylene, polyvinyl chloride (PVC), and styrene-butadiene rubber. It helps prevent oxidative degradation during processing and extends the lifespan of these materials. [, , , ]
Q2: How does this compound enhance the stability of polymer materials?
A2: TNPP acts as a secondary antioxidant by scavenging peroxy radicals generated during the initial stages of photodegradation, effectively inhibiting further oxidation and prolonging the material's useful life. []
Q3: Are there specific examples of how this compound improves material performance?
A3: Research shows that incorporating TNPP into poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV)/clay nanocomposites enhances thermal stability and improves mechanical properties. This is attributed to TNPP's chain extending abilities, leading to increased molecular weight and a long-chain branching structure within the material. []
Q4: What is the impact of this compound on the crystallization behavior of Polylactide (PLA)?
A4: Studies indicate that adding TNPP as a chain extender to PLA can significantly increase both the crystallization rate and the degree of crystallinity. This is attributed to the reduction of chain ends in the presence of TNPP. []
Q5: Does this compound interact with other additives in polymer formulations?
A5: Yes, TNPP can exhibit synergistic effects when combined with other antioxidants, such as hindered phenols. For instance, in polyamide 6/halloysite nanotube composites, the combination of TNPP with Irganox 1010 significantly improves oxidative induction time, decomposition temperature, processability, and tensile properties. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C54H81O3P, and its molecular weight is 805.16 g/mol.
Q7: How is this compound typically characterized and quantified?
A7: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common method for characterizing and quantifying TNPP in various matrices, including polymer materials and food packaging. This technique provides high sensitivity and selectivity for analyzing TNPP and its potential degradation product, 4-nonylphenol (4NP). [, ]
Q8: What are the key challenges in analyzing this compound in complex matrices?
A8: One of the main challenges is achieving efficient extraction of TNPP from the polymer matrix while minimizing the co-extraction of interfering compounds. This often requires careful optimization of extraction solvents and conditions. []
Q9: What are the primary environmental concerns associated with this compound?
A9: TNPP can degrade into 4-nonylphenol (4NP), which is classified as an endocrine disruptor. 4NP has been detected in food products due to its migration from food packaging materials containing TNPP. [, , , ]
Q10: What measures have been taken to address the potential risks of 4-nonylphenol migration from this compound-containing materials?
A10: Some resin producers and additive suppliers have moved towards "TNPP-free" formulations to eliminate the source of 4NP in food packaging. [, ] Regulatory bodies are also establishing limits for 4NP migration from food contact materials. []
Q11: Are there any documented health concerns related to this compound exposure?
A11: While TNPP itself might not be acutely toxic, its degradation product, 4NP, raises concerns. Studies suggest that 4NP can induce oxidative stress and DNA damage, as evidenced by increased 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in rat models. [, ]
Q12: Are there any viable alternatives to this compound in its various applications?
A13: Yes, researchers are actively exploring alternative antioxidants with improved safety profiles and reduced environmental impact. For instance, in butadiene synthetic rubber production, a complex antioxidant based on liquid hindered phenol antioxidants has shown promising results as a replacement for TNPP, offering comparable or enhanced performance without the use of TNPP. []
Q13: What are some promising research directions for this compound and its alternatives?
A13: Future research could focus on:
- Developing highly sensitive and selective analytical methods to monitor trace levels of TNPP and its degradation products in various matrices. [, , ]
- Further investigating the toxicological effects of TNPP and its degradation products using in vitro and in vivo models to assess potential long-term health risks. [, ]
- Exploring novel antioxidant systems with improved performance, lower toxicity, and reduced environmental impact to replace TNPP in diverse applications. [, ]
- Investigating sustainable approaches to manage TNPP waste and minimize its potential environmental impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)






![sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B3028606.png)

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
